molecular formula C21H19NO6S B11252287 N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide

N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11252287
M. Wt: 413.4 g/mol
InChI Key: CVNOUPCTKXPFFH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core structure

Preparation Methods

The synthesis of N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H19NO6S/c1-14-4-7-16(8-5-14)29(24,25)20(18-3-2-10-26-18)12-22-21(23)15-6-9-17-19(11-15)28-13-27-17/h2-11,20H,12-13H2,1H3,(H,22,23)

InChI Key

CVNOUPCTKXPFFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4

Origin of Product

United States

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